molecular formula C19H38N8O6 B14533584 L-Threonyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine CAS No. 62307-34-0

L-Threonyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine

Cat. No.: B14533584
CAS No.: 62307-34-0
M. Wt: 474.6 g/mol
InChI Key: KFGUJYAOKSYOCB-NDKCEZKHSA-N
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Description

L-Threonyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine likely involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include:

    Protecting Groups: To prevent unwanted reactions, amino acids are protected at their reactive sites.

    Coupling Reagents: Agents like HBTU or DIC facilitate the formation of peptide bonds.

    Deprotection: Removal of protecting groups using TFA or similar reagents.

Industrial Production Methods

Industrial production of peptides often scales up SPPS or employs liquid-phase peptide synthesis (LPPS) for larger quantities. The process involves:

    Automated Synthesizers: Machines that automate the repetitive steps of SPPS.

    Purification: Techniques like HPLC to purify the final product.

    Quality Control: Ensuring the peptide’s purity and sequence accuracy through analytical methods like mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the peptide’s properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones if sulfur-containing amino acids are present.

Scientific Research Applications

L-Threonyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying protein interactions and functions.

    Medicine: Potential therapeutic uses, such as in drug development.

    Industry: Use in manufacturing processes or as a catalyst.

Mechanism of Action

The mechanism by which L-Threonyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine exerts its effects would involve:

    Molecular Targets: Specific proteins or enzymes it interacts with.

    Pathways: Biological pathways it influences, such as signaling cascades or metabolic routes.

Comparison with Similar Compounds

Similar Compounds

    L-Threonyl-L-alanyl-L-lysine: A simpler peptide with fewer functional groups.

    L-Threonyl-L-alanyl-L-ornithine: Another related peptide with different amino acid composition.

Uniqueness

L-Threonyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine’s unique structure, particularly the diaminomethylidene group, may confer distinct properties, such as enhanced binding affinity or stability.

Properties

CAS No.

62307-34-0

Molecular Formula

C19H38N8O6

Molecular Weight

474.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid

InChI

InChI=1S/C19H38N8O6/c1-10(25-17(31)14(21)11(2)28)15(29)26-12(7-5-9-24-19(22)23)16(30)27-13(18(32)33)6-3-4-8-20/h10-14,28H,3-9,20-21H2,1-2H3,(H,25,31)(H,26,29)(H,27,30)(H,32,33)(H4,22,23,24)/t10-,11+,12-,13-,14-/m0/s1

InChI Key

KFGUJYAOKSYOCB-NDKCEZKHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)N)O

Origin of Product

United States

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